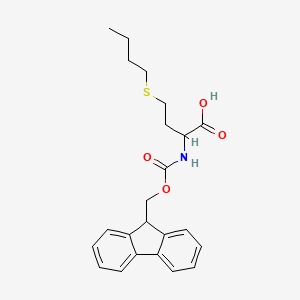

Fmoc-DL-buthionine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKYMIMIHMHMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188868 | |

| Record name | Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396969-21-3 | |

| Record name | Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396969-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-DL-buthionine: Synthesis, Characterization, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-DL-buthionine is a protected amino acid derivative that holds significant potential in the fields of peptide chemistry and drug development. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality allows for its strategic incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the fundamental properties, synthesis, purification, analytical characterization, and application of this compound, offering a valuable resource for researchers aiming to utilize this compound in their work.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is paramount for its effective use. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₇NO₄S | [1] |

| Molecular Weight | 413.53 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from general properties of Fmoc-amino acids |

| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM | Inferred from use in SPPS protocols |

Synthesis of this compound

The synthesis of this compound involves the protection of the primary amine of DL-buthionine with the Fmoc group. A general and widely adopted method for the Fmoc protection of amino acids utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The use of Fmoc-OSu is often preferred due to its greater stability and reduced formation of side products.

Diagram: Synthesis of this compound

Caption: General schematic for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

-

Dissolution of DL-buthionine: Dissolve DL-buthionine (1.0 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate. The choice of solvent and base is critical to ensure the amino acid is deprotonated and soluble.

-

Addition of Fmoc-OSu: To the stirred solution of DL-buthionine, slowly add a solution of Fmoc-OSu (1.05-1.1 equivalents) dissolved in a solvent like dioxane or acetone. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (DL-buthionine) is consumed.

-

Work-up: Once the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2. This protonates the carboxyl group and any unreacted amine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The purity of Fmoc-amino acids is crucial for the successful synthesis of high-quality peptides. Impurities in the starting material can lead to the incorporation of incorrect amino acids or truncated sequences. Recrystallization is a common and effective method for the purification of crude Fmoc-amino acids.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Select a suitable solvent system for recrystallization. This is typically a binary solvent system where the compound is soluble in one solvent at elevated temperatures and insoluble in the other at room temperature or below. A common system for Fmoc-amino acids is ethyl acetate/hexane.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent in which it is soluble.

-

Crystallization: Slowly add the anti-solvent until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum to a constant weight.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. This step is critical for a self-validating system, ensuring the quality of the material before its use in peptide synthesis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique to assess the purity of this compound. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%). The chromatogram should show a single major peak corresponding to the product, and the purity can be calculated from the peak area.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for analyzing Fmoc-amino acids. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 414.53.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The spectra should show characteristic peaks for the protons and carbons of the buthionine side chain and the Fmoc protecting group.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS. The Fmoc strategy is favored due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains.

Diagram: Fmoc-SPPS Cycle for Incorporating this compound

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This reaction is typically complete within 5-20 minutes and can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the washings.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Coupling:

-

Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Coupling to Resin: Add the activated this compound solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers to protect sensitive residues.

Conclusion

This compound serves as a valuable building block for the synthesis of novel peptides with potential applications in various research and development areas. A thorough understanding of its chemical properties, a robust synthetic and purification strategy, and comprehensive analytical characterization are essential for its successful application. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their peptide synthesis workflows, paving the way for new discoveries in peptide science.

References

Sources

An In-Depth Technical Guide to the Application of Fmoc-DL-Buthionine in Peptide Library Synthesis

Foreword: The Convergence of Mechanistic Inhibition and Combinatorial Chemistry

In the landscape of modern drug discovery and chemical biology, the ability to rationally design and synthesize molecular probes is paramount. This guide delves into the strategic application of a unique unnatural amino acid, Fmoc-DL-buthionine, in the construction of peptide libraries. Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), a critical enzyme in the biosynthesis of glutathione (GSH).[1][2] By incorporating this functionality directly into a peptide backbone using Fmoc-based solid-phase peptide synthesis (SPPS), researchers can generate vast libraries of molecules capable of probing cellular redox biology, screening for novel enzyme inhibitors, and developing targeted therapeutics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only the foundational principles but also actionable protocols and field-proven insights.

Understanding the Core Components: Fmoc Chemistry and Buthionine Sulfoximine

The Fmoc/tBu Strategy: A Foundation of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han, has become the cornerstone of modern solid-phase peptide synthesis (SPPS).[3][4] Its widespread adoption stems from the mild, base-labile deprotection conditions, which offer a crucial advantage over the harsher acid-based methods of Boc/Bzl chemistry. This "orthogonal" protection scheme, where the temporary Nα-Fmoc group is removed by a base (typically piperidine in DMF) while side-chain protecting groups (like tBu, Trt, Pbf) are cleaved by acid, allows for the synthesis of complex and modified peptides with high fidelity.[3][5]

The standard Fmoc-SPPS cycle is an iterative process of deprotection, washing, coupling, and washing, which is readily automated and amenable to the parallel synthesis required for creating peptide libraries.[3][][7]

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Buthionine Sulfoximine (BSO): A Targeted Warhead for Glutathione Synthesis

Buthionine sulfoximine is a synthetic amino acid that acts as a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[2] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH), a tripeptide (γ-Glu-Cys-Gly) that is the most abundant intracellular antioxidant.[1][2] By inhibiting GCS, BSO depletes cellular GSH levels, leading to an increase in reactive oxygen species (ROS) and sensitizing cells to oxidative stress. This property has made BSO a valuable tool in cancer research, where it is used to enhance the efficacy of chemotherapy and radiation therapy in drug-resistant tumors.[7][8]

Caption: Mechanism of BSO-mediated inhibition of the glutathione synthesis pathway.

Synthesis and Incorporation of this compound

While this compound is commercially available, understanding its synthesis provides valuable insight into its chemical properties. The synthesis typically involves the protection of the α-amino group of DL-buthionine sulfoximine with an Fmoc group, commonly using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base.

Experimental Protocol: Fmoc Protection of DL-Buthionine Sulfoximine

Materials:

-

DL-Buthionine sulfoximine

-

Fmoc-OSu (1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolve DL-buthionine sulfoximine in a 10% aqueous solution of NaHCO₃.

-

Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirring buthionine solution at room temperature.

-

Stir the reaction mixture overnight.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (e.g., using a gradient of methanol in DCM) to yield this compound as a white solid.

Solid-Phase Incorporation of this compound: A Step-by-Step Guide

The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS workflow. However, as an unnatural amino acid, certain considerations can optimize its coupling efficiency.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides)

-

20% Piperidine in DMF (v/v) for Fmoc deprotection

-

DMF (peptide synthesis grade)

-

This compound

-

Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)

-

DCM for washing

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.

-

Coupling of this compound:

-

Prepare the coupling solution: Dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. For potentially difficult couplings, this time can be extended or a stronger activating agent like HATU can be used.[9]

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Table 1: Comparison of Common Coupling Reagents for SPPS

| Coupling Reagent | Description | Advantages | Considerations |

| HBTU/DIPEA | Aminium-based reagent | Fast, efficient, and widely used. | Can cause racemization, especially with sensitive residues. |

| HATU/DIPEA | Aminium-based reagent with HOAt | More reactive than HBTU, good for hindered couplings. | More expensive than HBTU. |

| DIC/HOBt | Carbodiimide-based reagent | Cost-effective, low racemization. | Slower reaction times, can form insoluble urea byproducts. |

Designing and Synthesizing Buthionine-Containing Peptide Libraries

The power of incorporating this compound lies in its use for creating diverse peptide libraries to screen for specific biological activities.

Library Design Strategies

The design of the library will depend on the research question. Common strategies include:

-

Alanine Scanning Library: Systematically replace each position in a known peptide with buthionine to determine its importance for activity.

-

Positional Scanning Library: Fix buthionine at one position and randomize the other positions to identify favorable neighboring residues.

-

Random Library: Synthesize a library with random sequences that include buthionine at a defined frequency.

Synthesis of a Split-and-Pool Peptide Library

The split-and-pool (or "one-bead, one-compound") method is a powerful technique for generating large, diverse peptide libraries.

Caption: Workflow for split-and-pool combinatorial peptide library synthesis.

In this workflow, the incorporation of this compound would occur at a specific coupling step, either for all portions in a given cycle to create a fixed position library, or in one of the "N" portions to introduce diversity.

Applications and Screening of Buthionine-Containing Peptide Libraries

The primary application of these libraries is to leverage the GSH-depleting properties of buthionine in a targeted manner.

Probing Enzyme Active Sites and Drug Resistance

Peptide libraries containing buthionine can be screened against enzymes involved in redox homeostasis, such as glutathione S-transferases (GSTs), which are often overexpressed in cancer cells and contribute to drug resistance. A library of buthionine-containing peptides could identify sequences that not only deliver the BSO warhead to the cell but also specifically interact with the active site of a target GST isoform, leading to enhanced and more selective inhibition.

Enhancing Cellular Uptake and Targeted Delivery

A significant challenge with BSO as a standalone drug is its cellular uptake.[10] By incorporating it into a peptide sequence, particularly one containing cell-penetrating peptide (CPP) motifs, its delivery into target cells can be significantly enhanced.[1][2][11] A library approach allows for the empirical discovery of peptide sequences that optimize this delivery.

Screening Assay Example: On-Bead Screening for Enzyme Inhibition

-

Synthesize a one-bead, one-compound library containing buthionine.

-

Incubate the library with the target enzyme (e.g., a specific GST isoform) that has been fluorescently labeled.

-

Wash the beads to remove non-binding enzyme.

-

Isolate the beads that exhibit the highest fluorescence, indicating strong binding of the peptide to the enzyme.

-

Cleave the peptide from the "hit" beads and sequence it using mass spectrometry.

Characterization and Quality Control

Ensuring the purity and correct sequence of the synthesized peptides is crucial. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary analytical techniques used.

-

HPLC: Used to purify the crude peptide after cleavage from the resin and to assess its purity. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

-

Mass Spectrometry: Confirms the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including buthionine. Tandem MS (MS/MS) can be used to sequence the peptide and confirm its identity.

Conclusion and Future Perspectives

The integration of this compound into peptide libraries represents a sophisticated strategy for developing novel molecular probes and potential therapeutics. By combining the well-established principles of Fmoc-SPPS with the targeted inhibitory action of buthionine, researchers can create powerful tools to investigate and manipulate cellular redox systems. The future of this field lies in the development of more complex libraries, including those with cyclic or other constrained structures, to enhance binding affinity and specificity. Furthermore, the application of these libraries in high-throughput screening campaigns against a wider range of targets promises to unlock new avenues for drug discovery, particularly in the realm of oncology and diseases associated with oxidative stress.

References

-

Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

RSC Publishing. (2019, November 19). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]

-

Collins, J. M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-10. Retrieved from [Link]

-

Tagde, A., et al. (2014). The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma. Blood Cancer Journal, 4(7), e225. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

ResearchGate. (2021, November 23). Fmoc solid phase peptide synthesis?. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (2021, November 11). Fmoc solid phase peptide synthesis?. Retrieved from [Link]

-

Nonnekens, J., et al. (2021). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Cancers, 14(1), 129. Retrieved from [Link]

-

Yan, C. C., & Callery, P. S. (1996). Buthionine sulfoximine enhances glutathione-but attenuates glutamate-stimulated cell proliferation. Biochemical pharmacology, 51(3), 325–331. Retrieved from [Link]

-

Reese, C. B., et al. (2018). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 9(43), 8263–8268. Retrieved from [Link]

-

Ehrlich, K., et al. (2009). Characterization of UPF peptides, members of the glutathione analogues library, on the basis of their effects on oxidative stress-related enzymes. Free Radical Research, 43(6), 557-565. Retrieved from [Link]

-

Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). The Journal of biological chemistry, 254(16), 7558–7560. Retrieved from [Link]

-

Kim, S. Y., et al. (2012). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Toxicological Research, 28(2), 119-125. Retrieved from [Link]

-

Trabjerg, E., et al. (2023). Cellular uptake of large biomolecules enabled by cell-surface-reactive cell-penetrating peptide additives. Nature Chemistry, 15(8), 1159–1168. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

Sources

- 1. Cellular uptake and biological activity of peptide nucleic acids conjugated with peptides with and without cell-penetrating ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digital.csic.es [digital.csic.es]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Buthionine sulfoximine enhances glutathione-but attenuates glutamate-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancing Cellular Uptake of Native Proteins through Bio-Orthogonal Conjugation with Chemically Synthesized Cell-Penetrating Peptides [mdpi.com]

Navigating the Stability of Fmoc-DL-buthionine: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the integrity of starting materials is paramount. Among these, Fmoc-DL-buthionine, a critical building block for incorporating the glutathione synthesis inhibitor DL-buthionine sulfoximine (BSO) into peptide chains, presents unique stability considerations. This guide provides a comprehensive technical overview of the stability of this compound under standard storage conditions, offering field-proven insights into its handling, potential degradation pathways, and methods for ensuring its purity and efficacy in experimental workflows.

Introduction to this compound: A Key Player in Glutathione Modulation

This compound is the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of DL-buthionine, a synthetic amino acid analog that irreversibly inhibits the enzyme γ-glutamylcysteine synthetase.[1][2][3] This inhibition depletes cellular levels of glutathione (GSH), a critical antioxidant, thereby sensitizing cancer cells to chemotherapy and radiation.[2][4] The Fmoc protecting group facilitates the incorporation of DL-buthionine into peptides using standard solid-phase peptide synthesis (SPPS) protocols, making it a valuable tool for developing targeted drug delivery systems and novel peptide-based therapeutics.[5]

However, the chemical structure of this compound, combining the base-labile Fmoc group with the sulfoximine moiety of buthionine, necessitates a thorough understanding of its stability to ensure the integrity of the final peptide product. This guide will dissect the factors influencing its stability and provide actionable protocols for its proper storage and handling.

Factors Influencing the Stability of this compound

The stability of this compound is primarily influenced by temperature, moisture, and pH. Understanding the causality behind these factors is crucial for maintaining the compound's integrity.

Temperature: The Primary Determinant of Shelf-Life

As with most chemical reagents, temperature plays a critical role in the long-term stability of this compound.

-

Long-Term Storage: For long-term storage, it is recommended to keep this compound in a tightly sealed container at -20°C.[2][6] At this temperature, the molecule's kinetic energy is significantly reduced, minimizing the rate of potential degradation reactions. Some sources suggest that storage at -20°C can ensure stability for at least two years.[2]

-

Short-Term Storage: For short-term storage, a temperature of 2-8°C is generally acceptable.[7] Many suppliers of Fmoc-protected amino acids recommend storage at 5°C for long-term stability, although they can be kept at room temperature for shorter durations without significant decomposition.[8] However, prolonged exposure to room temperature should be avoided.[9]

Moisture: A Catalyst for Degradation

Moisture is a significant threat to the stability of this compound. The presence of water can facilitate two primary degradation pathways:

-

Hydrolysis of the Fmoc group: Although the Fmoc group is primarily base-labile, it can undergo slow hydrolysis in the presence of water, leading to the formation of the free DL-buthionine and fluorenylmethanol.

-

General degradation of the buthionine moiety: While DL-buthionine sulfoximine itself is relatively stable in aqueous solutions for short periods, prolonged exposure to moisture, especially at non-optimal pH, can lead to degradation.[1]

To mitigate the effects of moisture, it is imperative to store this compound in a desiccated environment. When removing the compound from cold storage, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.[8]

pH: The Critical Factor for Fmoc Group Integrity

The Fmoc group is notoriously sensitive to basic conditions.[5][10] Exposure to even weak bases can lead to its cleavage via a β-elimination mechanism, generating dibenzofulvene and carbon dioxide.[5] Therefore, it is crucial to avoid any contact with basic substances during storage and handling. The compound should be stored in neutral, inert containers.

Potential Degradation Pathways

Understanding the potential chemical transformations that this compound can undergo is key to developing effective stability-indicating analytical methods.

Caption: Potential degradation pathways of this compound.

The primary degradation pathway involves the cleavage of the Fmoc group. Additionally, oxidation of the sulfur atom in the buthionine side chain, though less likely under standard storage conditions, should be considered, especially in the presence of oxidizing agents or exposure to light and air over extended periods.[11]

Experimental Protocols for Stability Assessment

A self-validating system for assessing the stability of this compound relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

HPLC-Based Stability Indicating Method

This protocol outlines a general method that can be adapted to most standard laboratory setups.

Objective: To quantify the purity of this compound and detect the presence of degradation products over time under various storage conditions.

Materials:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL.

-

Vortex briefly to ensure complete dissolution.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 265 nm (for the Fmoc group) and 214 nm (for peptide bonds and other potential impurities)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peak areas of the main this compound peak and any impurity peaks.

-

Calculate the percentage purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Monitor the decrease in the main peak area and the increase in impurity peak areas over the course of the stability study.

-

Caption: Experimental workflow for HPLC-based stability assessment.

Data Summary and Interpretation

To facilitate easy comparison, quantitative data from a hypothetical stability study should be summarized in a clear, structured table.

| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |

| -20°C, Desiccated | 0 months | 99.5 | White powder |

| 6 months | 99.4 | White powder | |

| 12 months | 99.3 | White powder | |

| 4°C, Desiccated | 0 months | 99.5 | White powder |

| 6 months | 99.0 | White powder | |

| 12 months | 98.5 | White powder | |

| Room Temp, Desiccated | 0 months | 99.5 | White powder |

| 1 month | 98.2 | White powder | |

| 3 months | 96.5 | Slight yellowing | |

| Room Temp, Ambient Humidity | 0 months | 99.5 | White powder |

| 1 month | 95.0 | Yellowish, clumpy | |

| 3 months | 90.2 | Yellow, sticky solid |

Interpretation: The hypothetical data above illustrates that this compound exhibits excellent stability when stored at -20°C in a desiccated environment. Storage at 4°C also provides good stability, while storage at room temperature, especially in the presence of humidity, leads to significant degradation.

Conclusion and Best Practices

The chemical integrity of this compound is critical for its successful application in research and drug development. Based on the principles of chemical stability and drawing from best practices for handling Fmoc-protected amino acids, the following recommendations are crucial:

-

Optimal Storage: For long-term storage, this compound should be stored at -20°C in a tightly sealed container with a desiccant.

-

Working Stock: For frequent use, a smaller quantity can be stored at 2-8°C in a desiccated environment.

-

Handling: Always allow the container to reach room temperature before opening to prevent moisture condensation.

-

Solubilization: When preparing solutions, use anhydrous solvents if possible. For aqueous solutions, prepare them fresh and use them promptly.[2] Studies on amino acid solutions suggest stability for up to six weeks when stored at 4°C, though this may vary for buthionine derivatives.[12]

-

Quality Control: Regularly assess the purity of your this compound stock using a validated analytical method like HPLC, especially for long-term projects or when synthesizing critical peptides.

By adhering to these guidelines, researchers can ensure the stability and reliability of their this compound, leading to more reproducible and successful experimental outcomes.

References

-

PubChem. DL-Buthionine-(S,R)-sulfoximine. [Link]

-

Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. [Link]

-

Reddit. How stable are Fmoc amino acids at room temp? [Link]

-

Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis? [Link]

-

ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AAPPTec. Handling and Storage of Peptides - FAQ. [Link]

-

PubMed. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. [Link]

-

International Journal of Molecular Sciences. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

-

PubMed. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery. [Link]

Sources

- 1. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 7. synthetic, ≥99.0% (TLC), glutathione biosynthesis inhibitor, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

Peptides Containing DL-Buthionine Residues: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Imperative of Glutathione Modulation in Drug Development

In the intricate landscape of cellular biochemistry, the tripeptide glutathione (GSH) stands as a principal guardian of redox homeostasis. Its dysregulation, particularly its overproduction in pathological states such as cancer, presents a formidable barrier to the efficacy of numerous therapeutic interventions. The ability of cancer cells to harness elevated GSH levels to neutralize cytotoxic agents and radiotherapy-induced oxidative stress is a primary mechanism of acquired drug resistance. Consequently, the strategic depletion of intracellular GSH has emerged as a promising avenue to re-sensitize resistant tumors and enhance the therapeutic window of existing treatments.

DL-buthionine sulfoximine (BSO), a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS) – the rate-limiting enzyme in GSH biosynthesis – has been a cornerstone of this therapeutic strategy.[1][2] By selectively inhibiting the de novo synthesis of GSH, BSO effectively diminishes the cell's primary antioxidant defense, rendering it more susceptible to oxidative damage.[3] However, the systemic administration of BSO is not without its challenges, including potential off-target effects and the need for high concentrations to achieve therapeutic efficacy within the tumor microenvironment.[4]

This technical guide delves into a more refined and targeted approach: the incorporation of DL-buthionine residues directly into peptide scaffolds. This strategy aims to leverage the specificity of peptide-based therapeutics to deliver the GSH-depleting warhead directly to the desired site of action, thereby maximizing its local efficacy while minimizing systemic exposure. Herein, we provide a comprehensive overview of the synthesis, characterization, and application of these novel peptide conjugates, offering a technical roadmap for researchers and drug development professionals seeking to exploit the therapeutic potential of targeted glutathione depletion.

I. The DL-Buthionine Residue: A Molecular Trojan Horse

At its core, a DL-buthionine residue is an unnatural amino acid that mirrors the structure of methionine, with the key difference being the sulfoximine moiety. This functional group is the cornerstone of its biological activity, acting as a transition-state analog that irreversibly binds to and inhibits γ-GCS.[5]

Caption: Chemical structure of DL-buthionine.

By incorporating this residue into a peptide sequence, we transform a systemically active small molecule into a targeted payload. The peptide component can be designed to selectively bind to receptors overexpressed on tumor cells, or to possess cell-penetrating properties, thereby ensuring that the GSH-depleting activity of the buthionine moiety is concentrated where it is most needed.

II. Synthesis of Peptides Containing DL-Buthionine Residues: A Step-by-Step Approach

The synthesis of peptides containing unnatural amino acids such as DL-buthionine requires a meticulous and well-planned approach, typically employing solid-phase peptide synthesis (SPPS). The following sections outline the critical steps, from the preparation of the protected buthionine building block to the final peptide cleavage and purification.

A. Synthesis of Fmoc-DL-Buthionine Sulfoximine

The cornerstone of incorporating a DL-buthionine residue into a peptide via Fmoc-based SPPS is the availability of the N-α-Fmoc protected amino acid. While not as readily available as standard proteinogenic amino acids, its synthesis can be achieved through a multi-step process. A plausible synthetic route, based on established methodologies for amino acid protection, is outlined below.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound sulfoximine.

Experimental Protocol: Synthesis of this compound Sulfoximine

-

Silylation of DL-Buthionine Sulfoximine:

-

Suspend DL-buthionine sulfoximine in an anhydrous, aprotic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) or a mixture of trimethylsilyl chloride (TMSCl) and a non-nucleophilic base like triethylamine (TEA) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is fully dissolved and the reaction is complete, as monitored by thin-layer chromatography (TLC). This step protects the carboxylic acid and the sulfoximine nitrogen as their trimethylsilyl esters/amides.

-

-

Fmoc Protection:

-

To the solution of the silylated DL-buthionine sulfoximine, add 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride.

-

Stir the reaction at room temperature overnight. The Fmoc group will selectively react with the primary amine.

-

-

Desilylation:

-

Carefully quench the reaction with a mild aqueous acid (e.g., 0.5 M HCl) at 0°C to hydrolyze the silyl protecting groups.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound sulfoximine.

-

B. Solid-Phase Peptide Synthesis (SPPS) of a BSO-Containing Peptide

The incorporation of the synthesized this compound sulfoximine into a peptide sequence follows standard Fmoc-SPPS protocols.[6][7] A representative workflow is depicted below.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a BSO-containing peptide.

Experimental Protocol: SPPS of a Hypothetical BSO-Containing Peptide (e.g., Ac-Gly-BSO-Phe-NH₂)

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

First Amino Acid Coupling (Phenylalanine):

-

Deprotect the Fmoc group on the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

Couple Fmoc-Phe-OH (3 eq.) using a suitable activating agent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 hours.

-

Confirm complete coupling using a Kaiser test.[8]

-

-

Incorporation of the BSO Residue:

-

Deprotect the Fmoc group from the resin-bound phenylalanine as described above.

-

Couple this compound sulfoximine (3 eq.) using the same activation method (HBTU/DIPEA) for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.

-

Monitor the coupling reaction closely with a Kaiser test.

-

-

Final Amino Acid Coupling and Capping (Glycine):

-

Deprotect the Fmoc group from the BSO residue.

-

Couple Fmoc-Gly-OH (3 eq.) using HBTU/DIPEA for 2 hours.

-

Deprotect the final Fmoc group.

-

Cap the N-terminus by acetylation with acetic anhydride and DIPEA in DMF.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight.

-

III. Biochemical and Cellular Effects of BSO-Containing Peptides

The primary biochemical consequence of introducing a BSO residue into a peptide is the targeted inhibition of γ-GCS, leading to the depletion of intracellular GSH.[2] This targeted depletion can have several profound effects on cellular physiology, particularly in the context of cancer therapy.

A. Mechanism of Action: Targeted Glutathione Depletion

The peptide component of the conjugate serves as a delivery vehicle, directing the BSO moiety to specific cell types or tissues. Upon internalization, the BSO residue can inhibit γ-GCS, leading to a localized decrease in GSH levels. This targeted approach is designed to enhance the therapeutic index of GSH depletion by concentrating the effect in malignant cells while sparing healthy tissues.

Caption: Mechanism of action of a BSO-containing peptide leading to targeted GSH depletion.

B. Sensitization to Chemotherapy and Radiotherapy

A primary application of BSO-containing peptides is to overcome tumor cell resistance to conventional cancer therapies. By depleting intracellular GSH, these peptides can re-sensitize resistant cells to a variety of cytotoxic agents, including alkylating agents and platinum-based drugs.[9] Similarly, the reduction in GSH levels can enhance the efficacy of radiotherapy by increasing the cellular damage caused by radiation-induced reactive oxygen species (ROS).[3]

| Cell Line | Treatment | Effect on Cell Viability/Survival | Reference |

| Human Stomach Cancer (SNU-1) | BSO (1-2 mM) + Cisplatin/Carboplatin | Markedly enhanced cytotoxicity | [3] |

| Human Ovarian Cancer (OVCAR-3) | BSO (1-2 mM) + Cisplatin/Carboplatin | Markedly enhanced cytotoxicity | [3] |

| Melanoma, Breast, Ovarian Tumors | BSO alone | IC50 values of 1.9, 8.6, and 29 µM, respectively | [10] |

| Multiple Myeloma Cell Lines | BSO + Melphalan | Synergistically enhanced activity | [11] |

| SSTR-expressing Cancer Cell Lines | BSO + 177Lu-DOTATATE | Synergistic reduction in cell survival | [5] |

Table 1: Representative Data on the Effects of BSO on Cancer Cell Lines

IV. Applications in Drug Development

The ability to incorporate DL-buthionine residues into peptides opens up a wide range of possibilities for the development of novel therapeutics.

A. Tumor-Targeting Peptide-BSO Conjugates

By conjugating BSO to peptides that selectively bind to receptors overexpressed on cancer cells (e.g., integrins, somatostatin receptors), it is possible to achieve targeted delivery of the GSH-depleting agent.[5] This approach can increase the intratumoral concentration of BSO, enhancing its chemosensitizing and radiosensitizing effects while minimizing systemic toxicity.

B. Cell-Penetrating Peptide-BSO Conjugates

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules into the cytoplasm.[12] Conjugating BSO to a CPP can facilitate its entry into target cells, potentially overcoming issues of poor membrane permeability and increasing its intracellular concentration and efficacy.

V. Future Perspectives and Conclusion

The development of peptides containing DL-buthionine residues represents a significant advancement in the field of targeted cancer therapy. By combining the potent GSH-depleting activity of BSO with the specificity of peptide-based delivery, these novel conjugates offer the potential to overcome drug resistance and enhance the efficacy of existing treatments. Further research into the design of novel peptide scaffolds, the optimization of linker chemistry, and the exploration of new therapeutic combinations will undoubtedly unlock the full potential of this promising class of molecules. This guide provides a foundational framework for researchers and drug developers to embark on this exciting area of research, with the ultimate goal of translating these innovative concepts into effective clinical therapies.

VI. References

-

Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.

-

Drew, R., & Miners, J. O. (1984). The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. Biochemical Pharmacology, 33(19), 2989–2994.

-

Fuchs, J., & Zimmer, G. (1991). L-buthionine sulfoximine potentiates the antitumor effect of 4-hydroperoxycyclophosphamide when administered locally in a rat glioma model. Neurosurgery, 28(2), 248–251.

-

Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. The Journal of Biological Chemistry, 257(22), 13704–13712.

-

Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). The Journal of Biological Chemistry, 254(16), 7558–7560.

-

Hwang, C., Sinskey, A. J., & Lodish, H. F. (1992). Oxidized redox state of glutathione in the endoplasmic reticulum. Science, 257(5076), 1496–1502.

-

Kim, C. J., Park, J. S., Kim, T. H., Lee, S. K., & Kim, K. R. (1998). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of Korean Medical Science, 13(6), 625–631.

-

Maecke, H. R., & Reubi, J. C. (2011). Somatostatin receptors as targets for nuclear medicine imaging and therapy. Journal of Nuclear Medicine, 52(6), 841–844.

-

Meister, A. (1988). Glutathione metabolism and its selective modification. The Journal of Biological Chemistry, 263(33), 17205–17208.

-

O'Dwyer, P. J., Hamilton, T. C., LaCreta, F. P., Gallo, J. M., Kilpatrick, D., O'Dwyer, J., ... & Ozols, R. F. (1996). Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer. Journal of Clinical Oncology, 14(1), 249–256.

-

Palomo, J. M. (2014). Solid-phase peptide synthesis. RSC Advances, 4(60), 32658–32672.

-

Rappa, G., Lorico, A., & Fodstad, O. (2003). Retroviral transfer of MRP1 and gamma-glutamyl cysteine synthetase modulates cell sensitivity to L-buthionine-S,R-sulphoximine (BSO): new rationale for the use of BSO in cancer therapy. European Journal of Cancer, 39(8), 1136–1143.

-

Sahni, A., Qian, Z., & Pei, D. (2020). Cell-penetrating peptides. ACS Chemical Biology, 15(10), 2485–2492.

-

Tagde, A., Singh, H., Kang, M. H., & Reynolds, C. P. (2014). The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma. Blood Cancer Journal, 4(7), e229.

-

van der Meel, R., Fens, M. H., Lammers, T., Hennink, W. E., & Storm, G. (2013). Peptide-drug conjugates for tumor-targeted drug delivery. Journal of Controlled Release, 172(2), 532–542.

-

Vistica, D. T., Ahmad, S., & Kramer, R. A. (1987). Chemosensitization of L-phenylalanine mustard by the thiol-modulating agent buthionine sulfoximine. Cancer Research, 47(19), 5036–5040.

-

White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

-

Zuber, B., & Gilon, C. (2016). Peptide-drug conjugates (PDCs): a novel approach for targeted cancer therapy. Drug Discovery Today, 21(11), 1814–1824.

-

Fruehauf, J. P., Zonis, S., al-Bassam, M., & Myers, C. E. (1993). Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase. Journal of Investigative Dermatology, 100(6), 845–850.

-

Bailey, H., Ripple, G., Tutsch, K., Arzoomanian, R., Alberti, D., Feierabend, C., ... & Wilding, G. (1997). Phase I study of continuous-infusion L-S,R-buthionine sulfoximine with intravenous melphalan. Journal of the National Cancer Institute, 89(23), 1789–1796.

-

Bailey, H. H. (1998). L-S,R-buthionine sulfoximine: historical development and clinical issues. Chemico-Biological Interactions, 111, 239–254.

-

Pei, D. (2022). How Do Biomolecules Cross the Cell Membrane?. Accounts of Chemical Research, 55(3), 309-318.

-

Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157.

Sources

- 1. bachem.com [bachem.com]

- 2. chempep.com [chempep.com]

- 3. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Application of Fmoc-SPPS, Thiol-Maleimide Conjugation, and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition "Click" Reaction in the Synthesis of a Complex Peptide-Based Vaccine Candidate Against Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Publications – Pei Group [research.cbc.osu.edu]

Methodological & Application

solvent selection for dissolving Fmoc-DL-buthionine for manual synthesis

Application Note: Optimized Solvent Selection and Dissolution Protocols for Fmoc-DL-Buthionine in Manual Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Chemical Context

This compound (Fmoc-S-butyl-DL-homocysteine) is a non-canonical amino acid often utilized in the synthesis of glutathione biosynthesis inhibitors or as a hydrophobic methionine surrogate.[1] Unlike standard proteogenic amino acids, its handling requires specific attention to three physicochemical factors:

-

Hydrophobicity: The S-butyl side chain significantly increases lipophilicity compared to Methionine, increasing the risk of aggregation during coupling.

-

Thioether Reactivity: Like Methionine, the sulfur atom is susceptible to oxidation (to sulfoxide/sulfone), necessitating the use of high-purity, degassed solvents.

-

Stereochemistry (DL): The reagent is racemic. Coupling this to a chiral resin or peptide chain will result in a 1:1 mixture of diastereomers (e.g., L-But-L-Peptide and D-But-L-Peptide), which will likely require HPLC separation.[1]

This guide details the solvent selection strategy to maximize solubility and coupling efficiency while mitigating oxidation and side reactions.

Strategic Solvent Selection

For manual synthesis, the choice of solvent governs not just solubility, but reaction kinetics and resin swelling.

Primary Solvent System: N,N-Dimethylformamide (DMF)[1]

-

Recommendation: Grade: Peptide Synthesis Grade (Amine-free, Low water). [1]

-

Rationale: DMF is the industry standard for Fmoc-AA dissolution.[1] It offers excellent solvation for the Fmoc group and the hydrophobic butyl chain.

-

Critical Constraint: DMF decomposes over time to dimethylamine, which can prematurely remove the Fmoc group (causing double insertions). Always use fresh (<1 month old) or nitrogen-sparged DMF. [1]

Secondary Solvent System: N-Methyl-2-pyrrolidone (NMP)[1]

-

Recommendation: Use for "Difficult Sequences" or high-loading resins.

-

Rationale: NMP has a higher dielectric constant and better swelling properties for polystyrene resins than DMF. It disrupts inter-chain hydrogen bonding (β-sheet formation), which is crucial if the Buthionine is being coupled to an already hydrophobic or aggregation-prone sequence.[1]

-

Trade-off: NMP is more expensive and has a distinct odor; however, for manual synthesis of valuable non-canonical analogs, the cost is negligible compared to the building block value.

Solvents to Avoid

-

Dichloromethane (DCM): While excellent for swelling resin, Fmoc-amino acids often have poor solubility in pure DCM.[1] It is too volatile for manual coupling steps (concentration changes due to evaporation).

-

Dimethyl Sulfoxide (DMSO): Although a powerful solvent, DMSO is an oxidizing agent and can promote the oxidation of the Buthionine sulfur to sulfoxide. Strictly avoid.

Table 1: Solvent Performance Matrix for this compound

| Solvent | Solubility Rating | Resin Swelling (PS/PEG) | Oxidation Risk | Recommendation |

| DMF | High | Excellent | Low | Primary Choice |

| NMP | High | Superior | Low | Use for Aggregation Prone |

| DCM | Low/Medium | Good | Low | Avoid for Coupling |

| DMSO | Very High | Low | High | FORBIDDEN |

Detailed Protocol: Dissolution and Manual Coupling

Prerequisites:

-

Reagent: this compound (Store at +4°C, desiccated).

-

Solvent: DMF (Peptide grade, ≤0.03% water).

-

Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (or HOBt).[1]

-

Atmosphere: Nitrogen or Argon (recommended to protect sulfur).[1]

Step 1: Stoichiometry Calculation

Because the starting material is DL (Racemic) , only 50% of the active species is the desired stereoisomer (usually L, though D may be desired).

-

Standard AA: 2.0 - 3.0 equivalents relative to resin loading.[1]

-

This compound: Use 4.0 - 5.0 equivalents .[1]

-

Reasoning: To ensure the desired isomer is present in sufficient excess to drive the kinetics, you must double the mass relative to a pure enantiomer coupling.

-

Step 2: Dissolution Protocol

-

Weighing: Weigh the calculated mass of this compound into a clean, dry glass scintillation vial.

-

Solvent Addition: Add DMF to achieve a final concentration of 0.2 M to 0.4 M .

-

Example: For 1 mmol reagent, add 2.5 mL to 5.0 mL DMF.

-

Note: Higher concentration drives faster coupling but increases viscosity.[1]

-

-

Agitation: Vortex for 30 seconds.

-

Observation: The solution should be clear and colorless. If particles persist, sonicate for 1 minute. Do not heat above 40°C to prevent sulfur oxidation or Fmoc degradation.

-

-

Filtration (Optional): If the reagent is old, filter through a 0.45 µm PTFE syringe filter to remove any insoluble polymer/aggregates.

Step 3: Activation and Coupling

-

Add Activator: Add equimolar amounts (relative to the amino acid) of Oxyma Pure (dissolved in minimal DMF).

-

Add Carbodiimide: Add DIC (equimolar).

-

Pre-activation: Allow to react for 2-3 minutes .

-

Visual Check: Solution may turn slightly yellow (normal for Oxyma/DIC).[1]

-

-

Transfer: Add the activated solution immediately to the pre-swelled resin.

-

Coupling Time: 60 - 120 minutes under gentle agitation (inert atmosphere preferred).

Troubleshooting & Quality Control

-

Issue: Precipitate forms upon adding DIC.

-

Cause: The urea byproduct from DIC is insoluble in certain concentrations.

-

Solution: This is generally harmless in SPPS. Ensure the resin is washed thoroughly with DMF then DCM after coupling.

-

-

Issue: Incomplete Coupling (Kaiser Test is positive/blue).

-

Cause: Steric hindrance of the butyl side chain.

-

Solution: Perform a double coupling . Do not increase temperature; instead, drain the vessel and add a fresh batch of activated this compound.

-

-

Issue: Product shows +16 Da mass shift in MS.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the dissolution workflow.

Caption: Decision tree for solvent selection and dissolution workflow for this compound manual synthesis.

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

-

Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link[1]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.[1] Link[1]

-

Griffith, O. W. (1982). "Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its analogs." Journal of Biological Chemistry, 257(22), 13704-13712. Link(Provides foundational data on Buthionine structure and stability).

Sources

- 1. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine | C38H33NO4S | CID 12967784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Application Notes and Protocols for Automated Peptide Synthesis: Fmoc-DL-Buthionine Cycles

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and unique therapeutic properties. DL-Buthionine, a potent inhibitor of γ-glutamylcysteine synthetase, is a particularly interesting building block for creating peptide-based probes and therapeutics targeting glutathione metabolism.[1][2] However, its sterically hindered sulfoximine moiety presents significant challenges for standard automated solid-phase peptide synthesis (SPPS) protocols. This document provides a comprehensive guide with detailed, field-proven protocols for the efficient incorporation of Fmoc-DL-buthionine into peptide chains using automated synthesizers, focusing on overcoming the challenges of "difficult couplings" to ensure high-purity final products.

Introduction to Fmoc-SPPS and the Buthionine Challenge

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing.[3]

The most common strategy employed today is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[4][5] This orthogonal scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors or the resin linkage, which are only removed during the final acidolytic cleavage step.[4]

Automated peptide synthesizers have revolutionized this process by standardizing the repetitive cycles of deprotection, washing, and coupling, leading to increased reproducibility and throughput.[6][7] However, the introduction of sterically bulky or chemically unique amino acids, such as DL-buthionine, often disrupts the efficiency of standard, pre-programmed cycles. The primary challenge stems from steric hindrance around the α-amino group, which can lead to incomplete coupling reactions.[8][9] These incomplete reactions result in the formation of deletion sequences (peptides missing one or more amino acids), which are difficult to separate from the target peptide and significantly reduce the overall yield and purity.[10]

This guide addresses these challenges directly by providing optimized protocols that ensure the complete and efficient incorporation of this compound.

Core Principles & Strategic Considerations

The Nature of the Challenge: Steric Hindrance

The ethyl and butyl groups attached to the sulfur atom of the buthionine side chain create a sterically crowded environment. This bulkiness can physically impede the approach of the activated carboxyl group of the incoming this compound to the deprotected N-terminal amine of the resin-bound peptide, slowing down the rate of amide bond formation. Standard coupling times may be insufficient to drive the reaction to completion.

The Implication of Using a DL-Mixture

It is critical to recognize that commercially available this compound is a racemic mixture of two enantiomers (D and L forms). Incorporating this mixture into a growing peptide chain (composed of L-amino acids) will result in the formation of two distinct diastereomeric peptides at the site of incorporation. While these diastereomers have identical masses, they may exhibit different biological activities and can sometimes be separated by high-resolution chromatography. Researchers must account for this inherent heterogeneity in their experimental design and analysis.

Ensuring Complete Reactions: The Key to Purity

The fundamental principle for synthesizing high-quality peptides is to drive every deprotection and coupling reaction as close to 100% completion as possible.[10] For a difficult residue like buthionine, this requires a multi-faceted strategy:

-

Potent Activation Chemistry: Using highly efficient coupling reagents is essential.

-

Optimized Reaction Time: Extending the reaction time allows for the slower coupling reaction to proceed to completion.

-

Double Coupling: Repeating the coupling step is a robust method to ensure that any unreacted sites from the first coupling are acylated in the second.[11]

Workflow for Automated Synthesis of Buthionine-Containing Peptides

The overall process follows the standard Fmoc-SPPS workflow but with a specialized cycle for the incorporation of this compound.

Caption: Automated Fmoc-SPPS workflow for buthionine peptides.

Detailed Protocols and Synthesizer Settings

Reagents and Materials

| Category | Item | Purpose/Specification |

| Resin | Rink Amide AM Resin | For C-terminal peptide amides. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | For C-terminal peptide acids, allows for mild cleavage.[12] | |

| Amino Acids | Standard Fmoc-L-Amino Acids | High purity (>99%). |

| This compound | ||

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade. |

| Dichloromethane (DCM) | Reagent grade. | |

| Diethyl Ether | Anhydrous, for precipitation. | |

| Deprotection | Piperidine | Reagent grade. Prepare as 20% (v/v) in DMF. |

| Coupling | HCTU or HATU | Coupling activators. |

| N,N-Diisopropylethylamine (DIPEA) | Base for activation. | |

| Cleavage | Trifluoroacetic Acid (TFA) | Reagent grade. |

| Triisopropylsilane (TIS) | Cation scavenger. | |

| 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) | Thiol scavenger. | |

| Water | Deionized. | |

| QC Solvents | Acetonitrile (ACN) | HPLC grade. |

Automated Synthesizer Cycles

The following tables outline recommended cycle parameters. These should be adapted based on the specific synthesizer model. The key difference is the implementation of a "Special Cycle" for the this compound residue.

Table 1: Standard Amino Acid Cycle

| Step | Reagent / Solvent | Volume | Time | Repeats | Notes |

| 1. Deprotection | 20% Piperidine in DMF | 5 mL / 0.1 mmol scale | 3 min | 2 | Removes the Fmoc group. |

| 2. Wash | DMF | 7 mL / 0.1 mmol scale | 30 sec | 5 | Removes piperidine and Fmoc byproducts. |

| 3. Coupling | 5 eq. AA / 4.9 eq. HCTU / 10 eq. DIPEA in DMF | 5 mL / 0.1 mmol scale | 20-30 min | 1 | Activates and couples the next amino acid. |

| 4. Wash | DMF | 7 mL / 0.1 mmol scale | 30 sec | 3 | Removes excess reagents. |

Table 2: Special Cycle for this compound

| Step | Reagent / Solvent | Volume | Time | Repeats | Notes |

| 1. Deprotection | 20% Piperidine in DMF | 5 mL / 0.1 mmol scale | 3 min | 2 | Standard deprotection is sufficient. |

| 2. Wash | DMF | 7 mL / 0.1 mmol scale | 30 sec | 5 | Ensures complete removal of piperidine. |

| 3. 1st Coupling | 5 eq. Buthionine / 4.9 eq. HATU / 10 eq. DIPEA in DMF | 5 mL / 0.1 mmol scale | 60-90 min | 1 | Extended time for the sterically hindered residue. HATU is often preferred for difficult couplings. |

| 4. Wash | DMF | 7 mL / 0.1 mmol scale | 30 sec | 3 | Removes reagents before the second coupling. |

| 5. 2nd Coupling | 5 eq. Buthionine / 4.9 eq. HATU / 10 eq. DIPEA in DMF | 5 mL / 0.1 mmol scale | 60-90 min | 1 | Double coupling ensures maximum incorporation. |

| 6. Wash | DMF | 7 mL / 0.1 mmol scale | 30 sec | 5 | Final wash before the next cycle. |

Chemical Reaction Cycle

The core chemistry of each cycle involves two key transformations: Fmoc deprotection and amide bond formation (coupling).

Caption: The two-stage chemical cycle in Fmoc-SPPS.

Protocol: Peptide Cleavage and Deprotection

CAUTION: This procedure uses strong acid (TFA) and should be performed inside a certified chemical fume hood.

-

Resin Preparation: After the final synthesis cycle, wash the resin-bound peptide with DCM (3 x 7 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare Cleavage Cocktail: For a standard 0.1 mmol synthesis, prepare 10 mL of "Reagent K" cleavage cocktail by combining:

-

Trifluoroacetic Acid (TFA): 9.5 mL (95%)

-

Water: 0.25 mL (2.5%)

-

1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)

-

Note: If the sequence contains Trp, add Triisopropylsilane (TIS) as a scavenger (TFA/H2O/EDT/TIS, 94:2.5:2.5:1). The sulfoximine in buthionine is generally stable, but standard scavengers are good practice to prevent modification of other sensitive residues.[13]

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in the reaction vessel. Seal the vessel and allow it to react for 2-3 hours at room temperature with occasional gentle agitation.

-

Peptide Precipitation:

-

Filter the TFA solution containing the cleaved peptide into a 50 mL conical tube.

-

Wash the resin once with 2 mL of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise to a separate 50 mL tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the peptide) should form immediately.

-

Cap the tube and centrifuge at 3000 x g for 5 minutes.

-

-

Wash and Dry:

-

Carefully decant the ether.

-

Resuspend the peptide pellet in ~30 mL of fresh cold ether and repeat the centrifugation. Perform this wash step a total of three times to remove scavengers and organic byproducts.

-

After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen until it becomes a fine powder.

-

Quality Control: Ensuring Success

A successful synthesis is validated by analytical techniques that confirm both the purity and identity of the final product.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity.[14][15] The crude peptide is dissolved in a suitable solvent (e.g., 50% ACN/water) and injected onto a C18 column. A gradient of increasing organic solvent (ACN with 0.1% TFA) is used to elute the peptide and any impurities. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.[16]

-

Mass Spectrometry (MS): This technique confirms the molecular identity of the peptide by measuring its mass-to-charge ratio.[15][16] The experimentally measured molecular weight should match the theoretical calculated mass for the desired peptide sequence. This is a crucial step to confirm that the correct peptide was synthesized and that no unintended modifications occurred.

Troubleshooting Common Issues

| Problem | Probable Cause | Recommended Solution |

| Low Purity/Multiple Peaks in HPLC | Incomplete coupling of buthionine (or other residues). | Implement the "Special Cycle" for buthionine with extended time and double coupling. For other difficult residues, consider a double coupling protocol. |

| Aggregation of the growing peptide chain. | For very difficult sequences, consider using specialized resins (e.g., PEG-based) or chaotropic salts.[9] | |

| Mass Spectrum Shows Deletion (-Buthionine) | Failed coupling at the buthionine step. | This confirms the need for the optimized "Special Cycle." Re-synthesize with the recommended protocol. |

| Low Final Peptide Yield | Incomplete cleavage from the resin. | Ensure the resin is completely dry before adding the cleavage cocktail. Extend cleavage time to 4 hours if necessary. |

| Physical loss during precipitation/washing steps. | Be careful when decanting ether. Ensure the peptide pellet is firm after centrifugation before pouring off the supernatant. |

References

-

Fields, G. B., & Noble, R. L. (1990). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

-